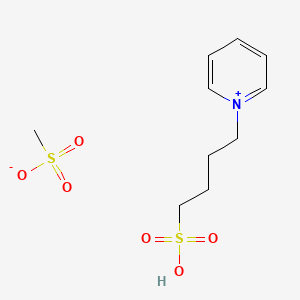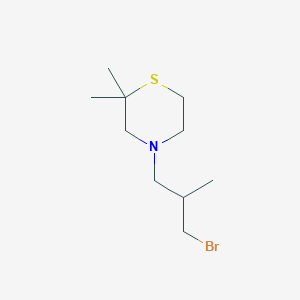
4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine is an organic compound with a unique structure that includes a brominated alkyl chain and a thiomorpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine typically involves the reaction of 3-bromo-2-methylpropene with thiomorpholine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the thiomorpholine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated compounds and modified thiomorpholine derivatives.
Applications De Recherche Scientifique
4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine involves its interaction with specific molecular targets. The bromine atom and the thiomorpholine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-methylpropene: A precursor in the synthesis of 4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine.
4-(3-Bromo-2-methylpropyl)morpholine: A structurally similar compound with a morpholine ring instead of a thiomorpholine ring.
N-(3-bromo-2-methylpropyl)-4-methylbenzamide: Another brominated compound with different functional groups.
Uniqueness
This compound is unique due to its combination of a brominated alkyl chain and a thiomorpholine ring This structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Propriétés
Formule moléculaire |
C10H20BrNS |
|---|---|
Poids moléculaire |
266.24 g/mol |
Nom IUPAC |
4-(3-bromo-2-methylpropyl)-2,2-dimethylthiomorpholine |
InChI |
InChI=1S/C10H20BrNS/c1-9(6-11)7-12-4-5-13-10(2,3)8-12/h9H,4-8H2,1-3H3 |
Clé InChI |
ZDEFLHPEUBRBHN-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CCSC(C1)(C)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


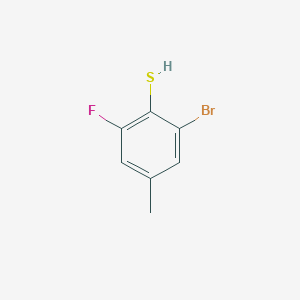
![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B15205112.png)
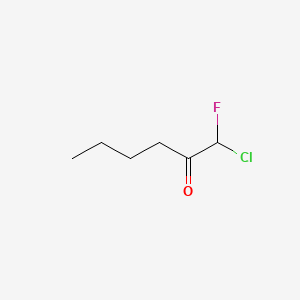
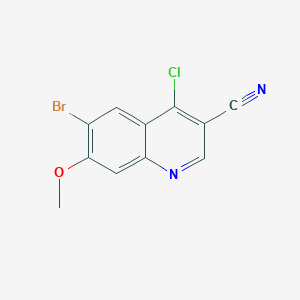
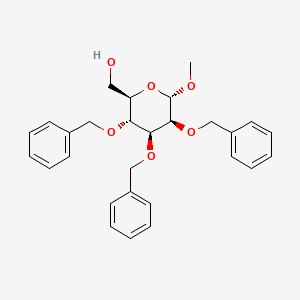
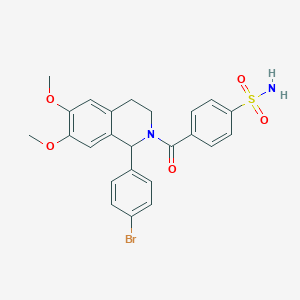
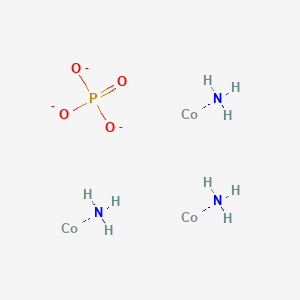
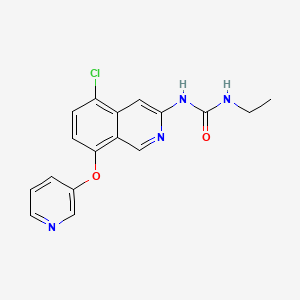
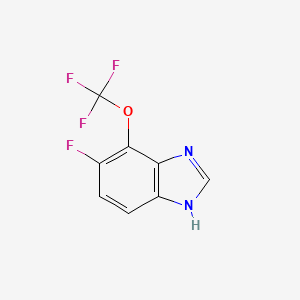

![(3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B15205160.png)
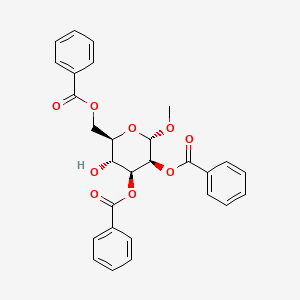
![3-Aminobenzo[c]isoxazole-5-carbonitrile](/img/structure/B15205182.png)
